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Compound of Interest

Compound Name: 3-Isopropoxybenzaldehyde

Cat. No.: B1298940 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
3-Isopropoxybenzaldehyde is a valuable aromatic aldehyde that serves as a versatile

building block in organic synthesis. Its unique substitution pattern, featuring a moderately bulky

isopropoxy group at the meta-position relative to the formyl group, offers distinct steric and

electronic properties that can be exploited in the synthesis of complex organic molecules. This

technical guide provides a comprehensive overview of the properties, synthesis, and reactivity

of 3-isopropoxybenzaldehyde, with a particular focus on its applications in the development

of novel therapeutic agents and functional materials. Detailed experimental protocols,

spectroscopic data, and graphical representations of synthetic workflows and biological

pathways are presented to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Properties
3-Isopropoxybenzaldehyde is a colorless to light yellow liquid under standard conditions. A

summary of its key physicochemical and spectroscopic data is provided in the tables below.

Table 1: Physicochemical Properties of 3-
Isopropoxybenzaldehyde
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Property Value Reference

CAS Number 75792-33-5 N/A

Molecular Formula C₁₀H₁₂O₂ N/A

Molecular Weight 164.20 g/mol [1]

Boiling Point 110-113 °C at 2 Torr N/A

Density 1.036 g/cm³ (predicted) [2]

Appearance Colorless to light yellow liquid [2]

Table 2: Spectroscopic Data of 3-
Isopropoxybenzaldehyde
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Technique Key Data and Interpretation

¹H NMR

Predicted chemical shifts (CDCl₃, 400 MHz): δ

9.98 (s, 1H, CHO), 7.50-7.40 (m, 2H, Ar-H),

7.20-7.10 (m, 2H, Ar-H), 4.65 (sept, 1H,

OCH(CH₃)₂), 1.35 (d, 6H, OCH(CH₃)₂). The

aldehyde proton appears as a characteristic

singlet downfield. The aromatic protons exhibit a

complex splitting pattern in the aromatic region.

The isopropyl group shows a septet for the

methine proton and a doublet for the methyl

protons.

¹³C NMR

Predicted chemical shifts (CDCl₃, 101 MHz): δ

192.5 (CHO), 159.0 (C-O), 137.5 (Ar-C), 129.8

(Ar-CH), 123.0 (Ar-CH), 121.0 (Ar-CH), 115.0

(Ar-CH), 70.0 (OCH), 22.0 (CH₃). The aldehydic

carbon resonates significantly downfield. Six

distinct aromatic signals are expected due to the

meta-substitution.

IR (Infrared)

Key absorptions (neat, cm⁻¹): ~2980 (C-H,

aliphatic), ~2870 (C-H, aliphatic), ~1700 (C=O,

aldehyde), ~1600, ~1580 (C=C, aromatic),

~1250 (C-O, ether). The strong carbonyl stretch

is a key diagnostic peak.

MS (Mass Spec.)

Key fragments (m/z): 164 ([M]⁺), 149 ([M-

CH₃]⁺), 121 ([M-C₃H₇]⁺), 93, 77. The molecular

ion peak is observed, along with characteristic

fragmentation patterns corresponding to the loss

of the isopropyl group and subsequent

rearrangements.

Synthesis of 3-Isopropoxybenzaldehyde
3-Isopropoxybenzaldehyde is readily synthesized from commercially available 3-

hydroxybenzaldehyde via a Williamson ether synthesis.
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Experimental Protocol: Synthesis of 3-
Isopropoxybenzaldehyde
Materials:

3-Hydroxybenzaldehyde

2-Bromopropane (or 2-iodopropane)

Potassium carbonate (K₂CO₃) or Potassium tert-butoxide

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Ethyl acetate

Hexanes

Brine

Magnesium sulfate (MgSO₄)

Procedure:

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium

carbonate (1.5 eq).

Stir the mixture at room temperature for 30 minutes.

Add 2-bromopropane (1.2 eq) to the reaction mixture.

Heat the reaction to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by

TLC.

After completion, cool the reaction to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: ethyl

acetate/hexanes gradient) to afford 3-isopropoxybenzaldehyde as a colorless oil.

A visual representation of this synthetic workflow is provided below.
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Synthetic workflow for 3-isopropoxybenzaldehyde.
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Reactivity and Applications in Organic Synthesis
The aldehyde functionality of 3-isopropoxybenzaldehyde allows for a wide range of chemical

transformations, making it a valuable precursor for the synthesis of more complex molecules.

Ruthenium-Catalyzed C-H Oxygenation
3-Isopropoxybenzaldehyde can be utilized in ruthenium-catalyzed, aldehyde-assisted C-H

oxygenation reactions to produce ortho-hydroxy arylaldehydes. This transformation is highly

valuable for introducing functionality at a typically unreactive C-H bond.

Generalized Experimental Protocol:

In a sealed tube, combine 3-isopropoxybenzaldehyde (1.0 eq), a ruthenium catalyst (e.g.,

[Ru(p-cymene)Cl₂]₂, 2.5 mol%), a silver carboxylate oxidant (e.g., AgOAc, 2.0 eq), and a

carboxylic acid solvent (e.g., hexafluoroisopropanol).

Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 h).

After cooling, the reaction mixture is filtered and concentrated.

The residue is then purified by column chromatography to yield the corresponding ortho-

hydroxylated product.

Other Key Reactions
Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes.

Aldol Condensation: Undergoes condensation with enolates of ketones or esters to form α,β-

unsaturated carbonyl compounds.

Reductive Amination: Can be converted to the corresponding amine via reaction with an

amine in the presence of a reducing agent.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard

oxidizing agents.
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Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing

agents like sodium borohydride.

Application in Drug Discovery and Development
The 3-isopropoxybenzaldehyde scaffold is a key component in the synthesis of various

biologically active molecules. Its derivatives have shown promise in targeting a range of

diseases.

Synthesis of Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are a family of enzymes that regulate intracellular levels of cyclic

nucleotides (cAMP and cGMP). Inhibitors of PDEs have therapeutic applications in a variety of

diseases, including cardiovascular disorders, respiratory diseases, and neurological conditions.

The 3-isopropoxyphenyl moiety can be incorporated into heterocyclic scaffolds to generate

potent and selective PDE inhibitors. For instance, a hypothetical synthetic route could involve

the condensation of 3-isopropoxybenzaldehyde with a suitable active methylene compound,

followed by cyclization to form a dihydropyridinone core, a common feature in many PDE3/4

inhibitors.[1]

Development of Antiviral Agents
The structural features of 3-isopropoxybenzaldehyde can be utilized in the design of novel

antiviral agents. For example, it can serve as a starting material for the synthesis of chalcones

and other flavonoids, which have been reported to exhibit antiviral activities. A plausible

synthetic approach would involve the Claisen-Schmidt condensation of 3-
isopropoxybenzaldehyde with an appropriate acetophenone derivative.

A hypothetical signaling pathway illustrating the mechanism of action of a PDE inhibitor derived

from 3-isopropoxybenzaldehyde is depicted below.
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Hypothetical signaling pathway of a PDE inhibitor.

Conclusion
3-Isopropoxybenzaldehyde is a readily accessible and highly versatile chemical intermediate

with significant potential in organic synthesis. Its utility extends from fundamental

transformations to the construction of complex, biologically active molecules. This guide has

provided a detailed overview of its properties, synthesis, and reactivity, highlighting its

importance as a building block for researchers in academia and industry, particularly in the

fields of medicinal chemistry and materials science. The provided experimental protocols and
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spectroscopic data serve as a practical resource for the effective utilization of this valuable

compound in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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